molecular formula C10H18O2 B13577325 2-(2-Methylcyclohexyl)propanoic acid

2-(2-Methylcyclohexyl)propanoic acid

Cat. No.: B13577325
M. Wt: 170.25 g/mol
InChI Key: ZVTYCLWWSDYRSA-UHFFFAOYSA-N
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Description

2-(2-Methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of propanoic acid, where the propanoic acid moiety is attached to a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:

    Alkylation: Cyclohexane is first alkylated with a methyl group to form 2-methylcyclohexane.

    Carboxylation: The 2-methylcyclohexane is then subjected to carboxylation using carbon dioxide in the presence of a strong base such as sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation and carboxylation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or alkylated cyclohexyl derivatives.

Scientific Research Applications

2-(2-Methylcyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, influencing their activity.

    Pathways Involved: It may affect pathways related to inflammation, pain, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Methylpropanoic acid: A simpler derivative with similar carboxylic acid functionality.

    Cyclohexylpropanoic acid: Lacks the methyl group on the cyclohexyl ring.

    2-Methylcyclohexanol: A related alcohol derivative.

Uniqueness: 2-(2-Methylcyclohexyl)propanoic acid is unique due to the presence of both a cyclohexyl ring and a propanoic acid moiety, which imparts distinct chemical and biological properties compared to its simpler analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(2-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H18O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)

InChI Key

ZVTYCLWWSDYRSA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(C)C(=O)O

Origin of Product

United States

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